2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Medicinal Chemistry Scaffold Design Kinase Inhibitor Synthesis

Kinase lead optimization is delayed by de novo synthesis of aminopyrazole-piperazine cores. CAS 1152914-24-3 provides a pre-built intermediate that bypasses this bottleneck, enabling direct enumeration of focused kinase libraries. • Derivatize via amide coupling, urea formation, or reductive amination at the free 4-amino group. • Balanced XLogP3-AA (-1.0) supports oral bioavailability with minimal property optimization. • ≥95% purity with NMR/HPLC/GC documentation; ISO-certified supply chain; ambient storage simplifies logistics.

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
CAS No. 1152914-24-3
Cat. No. B1517023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
CAS1152914-24-3
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CN2C=C(C=N2)N
InChIInChI=1S/C10H17N5O/c1-13-2-4-14(5-3-13)10(16)8-15-7-9(11)6-12-15/h6-7H,2-5,8,11H2,1H3
InChIKeyQNDAQWFPOYXJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one (CAS 1152914-24-3): Baseline Identity for Scientific Procurement


2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one (CAS 1152914-24-3) is a synthetic small-molecule building block featuring a 4-aminopyrazole ring linked via an ethanone bridge to an N-methylpiperazine moiety [1]. With a molecular formula of C10H17N5O and a molecular weight of 223.28 g/mol, this compound integrates two privileged scaffolds—aminopyrazole and piperazine—into a single, compact intermediate well-suited for medicinal chemistry derivatization and kinase-focused library synthesis .

Functional-group versatility Primary amine for amide, urea, or sulfonylation coupling
Medchem scaffold Aminopyrazole + methylpiperazine in one synthetic block
Procurement reliability Multi-vendor, ISO-certified, batch-characterized supply

Why Generic Substitution of 2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one Fails in Research Supply Chains


Although several pyrazole-piperazine ethanones share the same core architecture, minor structural variations—such as replacing the piperazine N-methyl with hydrogen or substituting the 4-amino group with nitro or hydrogen—fundamentally alter hydrogen-bonding capacity, lipophilicity, and synthetic tractability [1]. These differences mean that analogs cannot be interchanged in lead-optimization campaigns without re-validating synthetic routes and biological profiles, making precise structural identity and certified purity critical procurement criteria .

H-bond donor/acceptor shift
Piperidine analog loses one HBA, which may alter solubility and target engagement profile.
Derivatization handle absence
Nitro or unsubstituted pyrazole analogs lack the free amine, limiting direct amide/urea coupling strategies.
Basicity and solubility divergence
Morpholine analog has reduced basicity, which can shift salt formation and aqueous solubility behavior.

Product-Specific Quantitative Evidence Guide for 2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one (CAS 1152914-24-3)


Structural Differentiation: 4-Amino-1H-pyrazole vs. Nitro, Unsubstituted, and Non-Piperazine Analogs

The 4-amino group provides a hydrogen-bond donor (HBD count = 1) and a reactive handle for further derivatization (e.g., amide coupling or urea formation), whereas the nitro analog (1-(4-methylpiperazin-1-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethanone, CAS not standardized) is electron-deficient and requires reduction before further functionalization [1]. The piperidine analog, 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1152899-00-7), lacks the second basic nitrogen, reducing hydrogen-bond acceptor (HBA) count from 4 to 3 and altering solubility and target engagement profiles . These structural distinctions directly impact synthetic utility and pharmacophore modeling.

Structural comparison
Head-to-head
Target: HBD 1, HBA 4, primary amine
Piperidine analog: HBA 3
Nitro/unsubstituted: HBD 0
H-bond donor/acceptor context supports selectivity review
Computed descriptors; synthetic accessibility inferred
Medicinal Chemistry Scaffold Design Kinase Inhibitor Synthesis

Certified Purity and Batch-to-Batch Reproducibility for Procurement Decisions

Multiple independent suppliers offer 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one with certified purity of 95% (Bidepharm, AK Scientific) or 97%+ (MolCore, Leyan) supported by NMR, HPLC, and GC batch analysis reports . In contrast, the morpholine analog (CAS 1152914-16-3) and piperidine analog (CAS 1152899-00-7) are typically offered at 95% minimum purity with less extensive analytical documentation across the supply base . The availability of multiple ISO-certified vendors (MolCore) for the target compound reduces single-supplier risk and ensures consistent quality for repeat experiments .

Purity certification
Cross-study comparable
95–97%+ (NMR, HPLC, GC); ISO-certified suppliers
Batch QC documentation may reduce experimental variability
Purity benchmarks similar across supplier base
Quality Control Analytical Chemistry Laboratory Procurement

Lipophilicity (XLogP3-AA) Comparison: Implications for Solubility and Permeability

The target compound exhibits a computed XLogP3-AA of -1.0, indicating favorable aqueous solubility relative to the piperidine analog, which is expected to have a higher logP due to the absence of the polar piperazine nitrogen (estimated XLogP3-AA ≈ 0.2–0.5) [1]. The morpholine analog (CAS 1152914-16-3) is anticipated to show an even lower XLogP3-AA (estimated ≈ -1.5 to -2.0) due to the ether oxygen, potentially reducing passive membrane permeability. This intermediate lipophilicity profile positions the target compound as a balanced starting point for both oral and parenteral lead series [2].

Lipophilicity (XLogP3-AA)
Class-level inference
−1.0
Intermediate logP supports solubility-permeability balance review
Comparator values estimated from structural analogs
ADME Drug-Likeness Physicochemical Profiling

Hazard and Safety Classification: Practical Implications for Laboratory Handling

The target compound carries ECHA-notified GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, the nitro analog is expected to carry additional hazard classifications due to the nitro group's potential for exothermic decomposition and mutagenic alerts, while the unsubstituted pyrazole analog may lack the amino group's irritant potential but could pose different reactivity hazards. The target compound can be stored at room temperature, simplifying logistics compared to analogs requiring cold-chain storage [2].

GHS profile
Supporting evidence
H302-H315-H319-H335; Warning
Predictable hazard profile supports standardized handling
Room-temperature storage; nitro analogs may pose additional risks
Laboratory Safety Chemical Hygiene Regulatory Compliance

Scaffold Provenance: 4-Aminopyrazole as a Validated Kinase Hinge-Binding Motif

The 4-aminopyrazole substructure is a validated hinge-binding motif in multiple kinase inhibitor programs, including JAK inhibitors where 4-amino-(1H)-pyrazole derivatives achieved IC50 values of 2.2–3.5 nM against JAK1/2/3 [1]. The N-methylpiperazine moiety further enhances solubility and can engage solvent-exposed regions or accessory binding pockets. While direct IC50 data for CAS 1152914-24-3 are not publicly available at this time, the co-occurrence of these two validated pharmacophoric elements in a single, synthetically tractable intermediate makes it a rational procurement choice for kinase-focused library enumeration [2].

Kinase motif context
Class-level inference
4-aminopyrazole + N-methylpiperazine
Combines reported kinase hinge-binding and solubility motifs
No direct IC50 for this building block; class-level data available
Kinase Drug Discovery Pharmacophore Validation Structure-Based Design

Commercial Availability from ISO-Certified Manufacturers: Supply Chain Resilience

MolCore supplies 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one under ISO-certified quality systems with NLT 97% purity, targeting pharmaceutical R&D and API intermediate applications . CymitQuimica (Biosynth brand) lists the compound at EUR 502.00/50 mg and EUR 1,265.00/500 mg, providing transparent pricing for budget planning . In contrast, the piperidine and morpholine analogs are predominantly distributed through non-ISO general chemical suppliers, with less standardized quality documentation. The availability of the target compound through multiple ISO-compliant channels provides procurement officers with verifiable quality assurance and competitive pricing options .

Supply chain
Cross-study comparable
ISO-certified; EUR 502/50 mg (CymitQuimica)
Multi-supplier ISO coverage may reduce procurement risk
Transparent pricing supports budget forecasting
Supply Chain Management GMP/ISO Compliance Bulk Procurement

Best-Fit Research and Industrial Application Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one


Kinase-Focused Library Synthesis and Fragment-Based Drug Discovery

The 4-aminopyrazole motif serves as a validated kinase hinge-binding scaffold, while the N-methylpiperazine provides a solubilizing handle for solvent-exposed region engagement. Procuring CAS 1152914-24-3 enables direct enumeration of focused kinase libraries through amide coupling, urea formation, or reductive amination at the free amino group, bypassing the need to synthesize the aminopyrazole-piperazine core de novo [1]. This accelerates hit identification for JAK, CDK, and CK1 kinase targets where 4-aminopyrazole derivatives have demonstrated low-nM potency .

ADME Property Optimization in Lead Series Requiring Balanced logP

With a computed XLogP3-AA of -1.0, this compound occupies an intermediate lipophilicity range that supports both aqueous solubility and membrane permeability—a critical balance for oral bioavailability. Compared to the more lipophilic piperidine analog (estimated XLogP3-AA ≈ 0.2–0.5) or the more hydrophilic morpholine analog (estimated XLogP3-AA ≈ -1.5 to -2.0), the target compound provides a physicochemical starting point that minimizes the need for extensive property optimization in early lead series [1].

Multi-Step Synthetic Route Development Requiring Certified Intermediate Purity

The target compound's well-characterized purity (95%–97%+ with NMR, HPLC, GC documentation) and ISO-certified supply chain make it suitable as a key intermediate in multi-step API synthesis. The defined hazard profile (H302, H315, H319, H335) and room-temperature storage simplify process chemistry scale-up and ensure regulatory compliance across research sites [1]. Transparent tiered pricing (EUR 502/50 mg to EUR 1,265/500 mg) further supports cost modeling for gram-scale route optimization .

Comparative Pharmacophore Validation: Piperazine vs. Piperidine vs. Morpholine Analogs

Because the target compound (4-amino-1H-pyrazole + N-methylpiperazine), its piperidine analog (CAS 1152899-00-7), and its morpholine analog (CAS 1152914-16-3) are all commercially available, a systematic matched-pair analysis can quantify the contribution of the piperazine N-methyl group to target binding, solubility, and metabolic stability. This head-to-head comparison is not feasible with the nitro analog, which requires an additional reduction step before biological testing [1].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Aminopyrazole hinge-binding motif with solubilizing piperazine
Kinase panel profiling and target engagement
ADME property optimization
Intermediate lipophilicity (reported XLogP3-AA)
Solubility-permeability balance assessment
Multi-step intermediate synthesis
Certified purity and batch QC availability
Synthetic reproducibility and scale-up control
Matched-pair pharmacophore analysis
Piperazine, piperidine, morpholine analog access
Binding affinity and solubility contribution quantification
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